molecular formula C17H10F4O B12536335 2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene CAS No. 797047-51-9

2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene

Cat. No.: B12536335
CAS No.: 797047-51-9
M. Wt: 306.25 g/mol
InChI Key: BLUPQMULZROHOI-UHFFFAOYSA-N
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Description

2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene is a complex organic compound characterized by the presence of multiple fluorine atoms and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene typically involves the use of ethynyl and difluoromethoxyphenyl precursors. One common method involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkyne. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. The presence of multiple fluorine atoms enhances its reactivity and allows it to form stable intermediates during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its difluoromethoxy, ethynyl, and ethenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

797047-51-9

Molecular Formula

C17H10F4O

Molecular Weight

306.25 g/mol

IUPAC Name

2-[2-[4-(difluoromethoxy)phenyl]ethynyl]-5-ethenyl-1,3-difluorobenzene

InChI

InChI=1S/C17H10F4O/c1-2-11-9-15(18)14(16(19)10-11)8-5-12-3-6-13(7-4-12)22-17(20)21/h2-4,6-7,9-10,17H,1H2

InChI Key

BLUPQMULZROHOI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)OC(F)F)F

Origin of Product

United States

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